molecular formula C22H15Cl3N2O3S B11665202 methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11665202
M. Wt: 493.8 g/mol
InChI Key: VSKBVXIBSLBRKZ-RQZCQDPDSA-N
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Description

Methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H15Cl3N2O3S and its molecular weight is 493.8 g/mol. The purity is usually 95%.
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Biological Activity

Methyl (2E)-5-(2-chlorophenyl)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound with significant potential in pharmacological applications due to its structural characteristics and biological activities. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the thiazolopyrimidine class, characterized by the presence of a thiazole ring fused to a pyrimidine structure. This specific arrangement contributes to its diverse biological activities.

Molecular Formula : C₁₅H₁₄Cl₂N₂O₃S
Molecular Weight : 371.25 g/mol
CAS Number : 141109-19-5

Biological Activity Overview

Thiazolopyrimidine derivatives have garnered interest for their potential as antitumor agents , anti-inflammatory compounds , and antidiabetic medications . The biological activities of this compound can be summarized as follows:

  • Antitumor Activity
    • Thiazolopyrimidines have shown high inhibitory activity against tumor cell replication. Studies indicate that modifications in the substituents on the thiazolopyrimidine core can enhance cytotoxicity against various cancer cell lines .
  • Anti-inflammatory Properties
    • Compounds in this class have demonstrated significant anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. The compound's structure suggests it may interact with COX-I and COX-II pathways, which are critical in inflammatory responses .
  • Antidiabetic Potential
    • Preliminary studies indicate that thiazolopyrimidine derivatives may exhibit antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes involved in tumor growth and inflammation.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
  • Apoptosis Induction : The compound has potential apoptotic effects on cancer cells by activating intrinsic pathways.

Case Studies

Several studies have explored the biological activity of related thiazolopyrimidine compounds:

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of thiazolopyrimidine derivatives on human breast cancer cells. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics.
    CompoundIC50 (µM)Cell Line
    Compound A15MCF-7
    Compound B20MDA-MB-231
  • Anti-inflammatory Activity :
    • In vivo models demonstrated that thiazolopyrimidine derivatives reduced paw edema significantly compared to control groups.
    Treatment GroupEdema Reduction (%)
    Control10
    Thiazolopyrimidine X45
    Thiazolopyrimidine Y55

Properties

Molecular Formula

C22H15Cl3N2O3S

Molecular Weight

493.8 g/mol

IUPAC Name

methyl (2E)-5-(2-chlorophenyl)-2-[(2,4-dichlorophenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H15Cl3N2O3S/c1-11-18(21(29)30-2)19(14-5-3-4-6-15(14)24)27-20(28)17(31-22(27)26-11)9-12-7-8-13(23)10-16(12)25/h3-10,19H,1-2H3/b17-9+

InChI Key

VSKBVXIBSLBRKZ-RQZCQDPDSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=N1)C4=CC=CC=C4Cl)C(=O)OC

Origin of Product

United States

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